5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10864978
InChI: InChI=1S/C8H10N4O2S/c1-14-4-5-3-6(13)12-7(9-5)10-8(11-12)15-2/h3H,4H2,1-2H3,(H,9,10,11)
SMILES: COCC1=CC(=O)N2C(=N1)N=C(N2)SC
Molecular Formula: C8H10N4O2S
Molecular Weight: 226.26 g/mol

5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

CAS No.:

Cat. No.: VC10864978

Molecular Formula: C8H10N4O2S

Molecular Weight: 226.26 g/mol

* For research use only. Not for human or veterinary use.

5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one -

Specification

Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
IUPAC Name 5-(methoxymethyl)-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C8H10N4O2S/c1-14-4-5-3-6(13)12-7(9-5)10-8(11-12)15-2/h3H,4H2,1-2H3,(H,9,10,11)
Standard InChI Key RPBFLAFNHPCVKR-UHFFFAOYSA-N
SMILES COCC1=CC(=O)N2C(=N1)N=C(N2)SC
Canonical SMILES COCC1=CC(=O)N2C(=N1)N=C(N2)SC

Introduction

Structural Characterization and Nomenclature

Core Architecture

The compound’s backbone consists of a triazolo[1,5-a]pyrimidin-7(4H)-one system, where the triazole ring (positions 1–3) is fused to the pyrimidine moiety (positions 5–7). Key substituents include:

  • Methoxymethyl (-CH2OCH3) at position 5, enhancing solubility via ether linkage.

  • Methylthio (-SCH3) at position 2, contributing to hydrophobic interactions .

The IUPAC name reflects this arrangement: 5-(methoxymethyl)-2-(methylthio) triazolo[1,5-a]pyrimidin-7(4H)-one.

Spectroscopic Identification

While direct spectral data for this compound are unavailable, analogous triazolo-pyrimidines are characterized by:

  • IR spectra: C=O stretch near 1,680 cm⁻¹ and C-S absorption at 650–750 cm⁻¹ .

  • ¹H-NMR: Distinct signals for methoxymethyl protons (δ 3.3–3.5 ppm) and methylthio groups (δ 2.5 ppm) .

  • Mass spectrometry: Molecular ion peaks matching the molecular weight (calculated: 252.28 g/mol) .

Synthetic Pathways

General Strategies

Synthesis of triazolo-pyrimidines typically involves cyclocondensation or ring-closing reactions. For this derivative, a plausible route includes:

  • Formation of the pyrimidine core: Condensation of thiourea derivatives with β-diketones or cyanacetamide.

  • Triazole ring closure: Using hydrazine or substituted hydrazides under acidic conditions .

  • Functionalization:

    • Introduction of methoxymethyl via nucleophilic substitution (e.g., chloromethyl intermediate + methanol).

    • Methylthio group incorporation via thiolation of halogenated precursors .

Optimized Protocol (Hypothetical)

StepReagents/ConditionsIntermediateYield
1Thiourea, ethyl cyanoacetate, HCl2-Thiopyrimidin-4-one75%
2Hydrazine hydrate, refluxTriazolo-pyrimidine core68%
3ClCH2OMe, K2CO3, DMF5-Chloromethyl intermediate82%
4NaSCH3, DMSOTarget compound65%

This pathway mirrors methods used for related analogs, where chloromethyl intermediates undergo nucleophilic substitution with methoxide and methylthiolate ions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to methoxymethyl’s polarity. Limited aqueous solubility (estimated logP ≈ 1.8) .

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, particularly at the methylthio and ester groups.

Crystallographic Data

Biological Activity and Mechanisms

Kinase Inhibition

Triazolo-pyrimidines are reported as AXL kinase inhibitors, disrupting signaling pathways in cancer metastasis . The methylthio group may enhance binding to kinase ATP pockets through hydrophobic interactions.

Antimicrobial Effects

Methylthio-substituted heterocycles exhibit broad-spectrum activity. For instance, 2-(4-chlorophenylamino)-5-(2-hydroxyphenyl)-1,3,4-thiadiazole showed MIC values of 4–8 μg/mL against S. aureus and E. coli .

Structure-Activity Relationships (SAR)

Substituent Effects

PositionGroupEffect on Activity
2-SCH3↑ Hydrophobicity, enhances membrane permeability
5-CH2OCH3↑ Solubility, modulates metabolic stability
7=OEssential for hydrogen bonding with biological targets

Modifying the 5-position to bulkier groups (e.g., aryl) reduces solubility but increases potency, suggesting a balance is critical .

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